molecular formula C18H23N3O2S2 B2473361 2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 851717-24-3

2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2473361
CAS No.: 851717-24-3
M. Wt: 377.52
InChI Key: ITUPSOVEWNRBTF-ZZEZOPTASA-N
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Description

The compound 2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a sulfur-containing acetamide derivative characterized by a benzothiazole core and a cyclohexylcarbamoyl substituent. Its structure features a thioether linkage (–S–) bridging the acetamide moiety and the benzothiazole ring, which is further substituted with a 3-methyl group in a dihydro configuration.

Properties

IUPAC Name

N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-21-14-9-5-6-10-15(14)25-18(21)20-17(23)12-24-11-16(22)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUPSOVEWNRBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the acetamide group and the cyclohexylcarbamoyl moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Medicine

Medicinal applications could include the development of new drugs. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for “2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound belongs to a broader class of sulfur-linked acetamides. Key structural analogs include:

Compound Core Structure Substituents Reported Bioactivity
Target compound Benzothiazole 3-methyl, cyclohexylcarbamoyl, thioether Hypothesized kinase inhibition (based on benzothiazole analogs)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Indole-3-ylmethyl, variable R groups Antimicrobial activity (MIC: 4–32 µg/mL against S. aureus and E. coli)
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Oxadiazole Indole-3-ylmethyl Moderate antifungal activity (IC50: 25 µM against C. albicans)

Key Differences :

  • Core Heterocycle : The benzothiazole core in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to oxadiazole-based analogs.
  • Hydrophobicity : The cyclohexylcarbamoyl group likely increases membrane permeability relative to indole-based substituents, which are more polar .
  • Stereoelectronic Effects : The (2Z)-configuration of the benzothiazole imine moiety may influence tautomerism and hydrogen-bonding capacity, critical for target binding .
Bioactivity and Target Profiling

Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem datasets) suggests that sulfur-containing acetamides with aromatic heterocycles cluster into groups with shared modes of action, such as kinase or protease inhibition . For example:

  • Benzothiazole analogs : Demonstrated inhibitory activity against EGFR (IC50: 0.8–1.2 µM) due to interactions with the ATP-binding pocket .
  • Oxadiazole analogs : Showed stronger antimicrobial activity but weaker kinase inhibition, correlating with reduced planarity and altered hydrogen-bonding patterns .
Crystallographic and Computational Insights
  • Hydrogen Bonding : The target compound’s thioether and carbamoyl groups may participate in C–H···S and N–H···O hydrogen bonds, respectively, stabilizing crystal packing or protein-ligand interactions. This contrasts with oxadiazole analogs, where S···π interactions dominate .
  • Structural Validation : Tools like SHELXL (for small-molecule refinement) and ORTEP (for visualizing anisotropic displacement ellipsoids) are critical for confirming stereochemical assignments and intermolecular interactions in analogs .

Pharmacophore and Molecular Similarity Analysis

Pharmacophore modeling () identifies three key features in the target compound:

Benzothiazole ring (aromatic, hydrogen-bond acceptor).

Thioether bridge (hydrophobic, sulfur lone-pair donor).

Cyclohexylcarbamoyl group (hydrophobic, hydrogen-bond donor via NH).

Comparison with Analogs :

  • Oxadiazole-based compounds lack the cyclohexyl group, decreasing logP values by ~1.5 units .

Biological Activity

The compound 2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N2OS\text{C}_{15}\text{H}_{20}\text{N}_2\text{OS}

This structure includes a cyclohexyl group, a benzothiazole moiety, and a sulfanyl linkage, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar benzothiazole derivatives. For instance, compounds that share structural features with our target compound have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. In these studies, the mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (μM)Mechanism of Action
7dHeLa0.52Apoptosis induction
7dMCF-70.34Cell cycle arrest
7dHT-290.86Tubulin polymerization inhibition

The above table summarizes findings from related compounds that suggest a potential for our target compound to exhibit similar effects.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in tumor progression. For example, studies on related acetamide-based compounds have shown effective inhibition of heme oxygenase-1 (HO-1), an enzyme linked to cancer cell survival and proliferation . The ability to inhibit such enzymes could position this compound as a valuable therapeutic agent in oncology.

Mechanistic Studies

Mechanistic investigations into similar compounds reveal that they can disrupt microtubule dynamics by inhibiting tubulin polymerization, akin to established chemotherapeutics like colchicine. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological activity of compounds within the same chemical family:

  • Compound 7d : Demonstrated potent activity against multiple cancer cell lines with a focus on apoptosis and G2/M phase arrest.
  • Heme Oxygenase Inhibitors : Compounds with structural similarities showed promising results in inhibiting HO-1 activity in U87MG cells, indicating potential for further development as anticancer agents .

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